molecular formula C25H21NO2 B11099317 ({[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino}oxy)(4-methylphenyl)methanone

({[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino}oxy)(4-methylphenyl)methanone

Cat. No.: B11099317
M. Wt: 367.4 g/mol
InChI Key: YEKRYLJMWPUKCG-JSAVKQRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1E,4E)-1,5-DIPHENYLPENTA-1,4-DIEN-3-YLIDENE]AMINO 4-METHYLBENZOATE is an organic compound characterized by its complex structure, which includes phenyl groups and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E,4E)-1,5-DIPHENYLPENTA-1,4-DIEN-3-YLIDENE]AMINO 4-METHYLBENZOATE typically involves a multi-step process. One common method includes the condensation of 1,5-diphenylpenta-1,4-dien-3-one with 4-methylbenzoic acid in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(1E,4E)-1,5-DIPHENYLPENTA-1,4-DIEN-3-YLIDENE]AMINO 4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles such as sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(1E,4E)-1,5-DIPHENYLPENTA-1,4-DIEN-3-YLIDENE]AMINO 4-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.

Mechanism of Action

The mechanism of action of [(1E,4E)-1,5-DIPHENYLPENTA-1,4-DIEN-3-YLIDENE]AMINO 4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    [(1E,4E)-1,5-DIPHENYLPENTA-1,4-DIEN-3-YLIDENE]AMINO 4-METHYLBENZOATE: shares structural similarities with other compounds such as:

Uniqueness

The uniqueness of [(1E,4E)-1,5-DIPHENYLPENTA-1,4-DIEN-3-YLIDENE]AMINO 4-METHYLBENZOATE lies in its specific substitution pattern and the presence of the 4-methylbenzoate group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H21NO2

Molecular Weight

367.4 g/mol

IUPAC Name

[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino] 4-methylbenzoate

InChI

InChI=1S/C25H21NO2/c1-20-12-16-23(17-13-20)25(27)28-26-24(18-14-21-8-4-2-5-9-21)19-15-22-10-6-3-7-11-22/h2-19H,1H3/b18-14+,19-15+

InChI Key

YEKRYLJMWPUKCG-JSAVKQRWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)ON=C(/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C=CC2=CC=CC=C2)C=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.